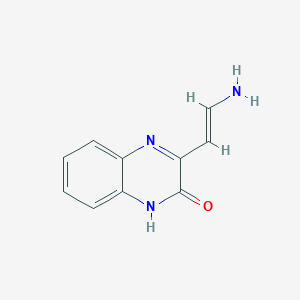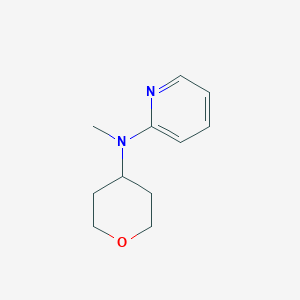
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is an organic compound with the molecular formula C11H18N2O It is a heterocyclic amine that contains both a pyridine ring and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can be synthesized through a reductive amination reaction. The starting materials for this synthesis are tetrahydro-4H-pyran-4-one and methylamine. The reaction involves the reduction of the imine intermediate formed between these two compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: A related compound with a similar tetrahydropyran ring but lacks the pyridine ring.
2-Methyltetrahydropyran: Another similar compound with a methyl group on the tetrahydropyran ring instead of the pyridine ring.
Uniqueness
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-methyl-N-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Clave InChI |
XEYBYAJTSIERMY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCOCC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


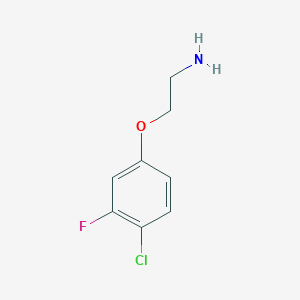
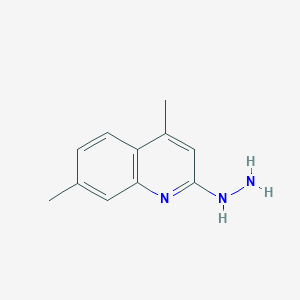
![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)
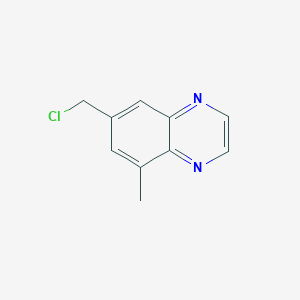

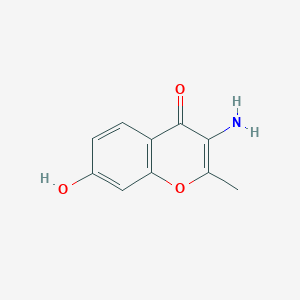
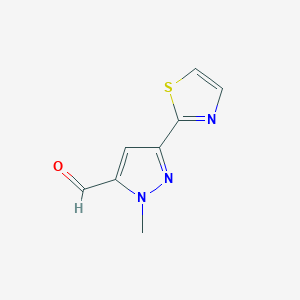
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)


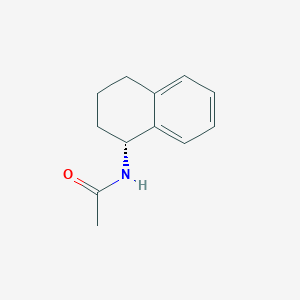

![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)
